REACTION_CXSMILES
|
C(N(CC)CC)C.[C:8]([O:12][C:13](=[O:32])[N:14]([CH:16]([CH2:30][OH:31])[CH:17]([C:24]1[CH:29]=[CH:28][CH:27]=[CH:26][CH:25]=1)[C:18]1[CH:23]=[CH:22][CH:21]=[CH:20][CH:19]=1)[CH3:15])([CH3:11])([CH3:10])[CH3:9]>CS(C)=O>[C:8]([O:12][C:13](=[O:32])[N:14]([CH:16]([CH:30]=[O:31])[CH:17]([C:24]1[CH:29]=[CH:28][CH:27]=[CH:26][CH:25]=1)[C:18]1[CH:19]=[CH:20][CH:21]=[CH:22][CH:23]=1)[CH3:15])([CH3:9])([CH3:11])[CH3:10]
|
Name
|
|
Quantity
|
17.8 mL
|
Type
|
reactant
|
Smiles
|
C(C)N(CC)CC
|
Name
|
22.8
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
9
|
Quantity
|
127 mmol
|
Type
|
reactant
|
Smiles
|
|
Name
|
(1-hydroxymethyl-2,2-diphenyl-ethyl)-methyl-carbamic acid tert-butyl ester
|
Quantity
|
14.5 g
|
Type
|
reactant
|
Smiles
|
C(C)(C)(C)OC(N(C)C(C(C1=CC=CC=C1)C1=CC=CC=C1)CO)=O
|
Name
|
|
Quantity
|
100 mL
|
Type
|
solvent
|
Smiles
|
CS(=O)C
|
Name
|
|
Quantity
|
80 mL
|
Type
|
solvent
|
Smiles
|
CS(=O)C
|
Name
|
ice water
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
EXTRACTION
|
Details
|
extracted completely with ether
|
Type
|
WASH
|
Details
|
The combined organic phases are washed twice with 1M potassium hydrogen sulfate, twice with water and once with 1M sodium hydrogen carbonate
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over sodium sulfate
|
Type
|
CONCENTRATION
|
Details
|
concentrated by evaporation
|
Name
|
|
Type
|
product
|
Smiles
|
C(C)(C)(C)OC(N(C)C(C(C1=CC=CC=C1)C1=CC=CC=C1)C=O)=O
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |